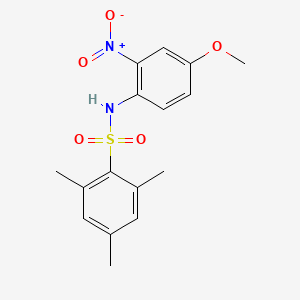![molecular formula C21H23N3OS B5130525 N-mesityl-2-[(4-phenyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B5130525.png)
N-mesityl-2-[(4-phenyl-1H-imidazol-2-yl)thio]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-mesityl-2-[(4-phenyl-1H-imidazol-2-yl)thio]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of N-mesityl-2-[(4-phenyl-1H-imidazol-2-yl)thio]propanamide is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes or proteins that are involved in cancer cell growth, inflammation, or bacterial growth.
Biochemical and physiological effects:
N-mesityl-2-[(4-phenyl-1H-imidazol-2-yl)thio]propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit bacterial growth. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-mesityl-2-[(4-phenyl-1H-imidazol-2-yl)thio]propanamide in lab experiments is its potential effectiveness in inhibiting cancer cell growth, reducing inflammation, and inhibiting bacterial growth. However, one limitation is that more research is needed to fully understand its mechanism of action and its biochemical and physiological effects.
Direcciones Futuras
There are several future directions for the research of N-mesityl-2-[(4-phenyl-1H-imidazol-2-yl)thio]propanamide. One direction is to further study its mechanism of action and its biochemical and physiological effects. Another direction is to study its potential applications in other scientific research fields, such as neurodegenerative diseases or autoimmune disorders. Furthermore, more research is needed to optimize the synthesis method of this compound to improve its yield and purity.
Métodos De Síntesis
N-mesityl-2-[(4-phenyl-1H-imidazol-2-yl)thio]propanamide can be synthesized using different methods. One of the most common methods is the reaction of 2-aminomethyl-1-methylimidazole with mesityl chloride in the presence of a base. The resulting product is then treated with thioacetic acid to obtain N-mesityl-2-[(4-phenyl-1H-imidazol-2-yl)thio]propanamide. Other methods include the reaction of 2-aminomethyl-1-methylimidazole with mesityl oxide and thioacetic acid or the reaction of 2-aminomethyl-1-methylimidazole with mesityl oxide and thioacetic acid in the presence of a base.
Aplicaciones Científicas De Investigación
N-mesityl-2-[(4-phenyl-1H-imidazol-2-yl)thio]propanamide has shown potential applications in various scientific research fields. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation. Furthermore, it has been studied for its antibacterial properties and has shown effectiveness against certain bacterial strains.
Propiedades
IUPAC Name |
2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-13-10-14(2)19(15(3)11-13)24-20(25)16(4)26-21-22-12-18(23-21)17-8-6-5-7-9-17/h5-12,16H,1-4H3,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTUJGDYVMNBDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(C)SC2=NC=C(N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5926275 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5130450.png)


![3,4-dimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5130473.png)
![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5130479.png)
![N-(4-{[(4-chlorophenoxy)acetyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B5130486.png)
![ethyl 4-benzyl-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5130490.png)
![2-chloro-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5130498.png)

![diethyl 3-methyl-5-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B5130522.png)


![2-chloro-N-{1-[1-(4-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5130539.png)
![7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-1H-indol-6-ol hydrochloride](/img/structure/B5130544.png)